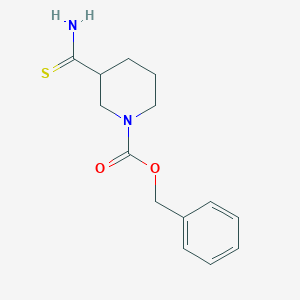

(1-Cbz-3-piperidine)carbothioamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

benzyl 3-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXSKQMDOWLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693819 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-15-8 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cbz 3 Piperidine Carbothioamide and Its Precursors

General Approaches to Carbothioamide Synthesis

The formation of a carbothioamide moiety is a cornerstone of this synthesis. Several well-established methods can be employed to convert various functional groups into the desired thioamide.

Conversion Strategies to Introduce the Carbothioamide Moiety

The introduction of the carbothioamide group often involves the thionation of a corresponding amide or the reaction of a nitrile with a source of sulfur. Thionating agents like Lawesson's reagent and phosphorus pentasulfide are commonly used to convert amides to thioamides. organic-chemistry.orgchemrxiv.org Another effective strategy is the reaction of nitriles with hydrogen sulfide (B99878) or other sulfur-donating reagents. organic-chemistry.orgresearchgate.net For instance, elemental sulfur in the presence of a suitable base can facilitate this transformation. researchgate.net The choice of reagent and reaction conditions is crucial to ensure high yields and avoid unwanted side reactions.

A variety of thionating agents and their applications are summarized in the table below:

| Thionating Agent | Precursor Functional Group | Reference |

| Lawesson's Reagent | Amide | organic-chemistry.orgchemrxiv.org |

| Phosphorus Pentasulfide | Amide, Nitrile | organic-chemistry.org |

| Hydrogen Sulfide | Nitrile | chemrxiv.org |

| Elemental Sulfur | Nitrile | researchgate.net |

| Ammonium (B1175870) Phosphorodithioate | Amide | organic-chemistry.org |

Utilizing 1-Cbz-3-piperidine Precursors in Carbothioamide Formation

In the context of synthesizing (1-Cbz-3-piperidine)carbothioamide, the most direct precursor is often the corresponding nitrile, 1-Cbz-3-cyanopiperidine. The conversion of this nitrile to the target carbothioamide can be achieved using methods described previously. The presence of the Cbz (carboxybenzyl) protecting group on the piperidine (B6355638) nitrogen is generally compatible with these thionation conditions. total-synthesis.com

Preparation of Substituted Piperidine Scaffolds for Carbothioamide Derivatization

The synthesis begins with the construction of the appropriately functionalized and protected piperidine ring.

Synthesis of Cbz-Protected Piperidines

The piperidine ring is a prevalent scaffold in many pharmaceuticals. nih.govnih.gov The synthesis of Cbz-protected piperidines typically starts from commercially available piperidine derivatives. The Cbz group is introduced to protect the nitrogen atom during subsequent functionalization steps. This protection is crucial to prevent side reactions and to direct the introduction of substituents to the desired position on the ring. total-synthesis.comresearchgate.net The protection is usually achieved by reacting the piperidine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com

Introduction of the C3-Carbothioamide Moiety

With the nitrogen atom protected, the next step is the introduction of a functional group at the C3 position that can be converted to a carbothioamide. A common strategy involves the synthesis of 1-Cbz-3-cyanopiperidine. This can be achieved through various synthetic routes, often starting from a C3-functionalized piperidine precursor.

Once the 1-Cbz-3-cyanopiperidine is obtained, it serves as the key intermediate for the final conversion to the carbothioamide. As mentioned in section 2.1.1, this transformation is typically accomplished by reacting the nitrile with a sulfur source. organic-chemistry.orgresearchgate.net

Role of Protective Groups in the Synthesis of this compound and Analogues

The use of protecting groups is a fundamental concept in the synthesis of complex organic molecules like this compound. total-synthesis.com The Cbz group, in particular, plays a multifaceted role in this synthesis.

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in organic synthesis. total-synthesis.com Its stability under a range of conditions, coupled with its straightforward removal by hydrogenolysis, makes it an ideal choice for multi-step syntheses. total-synthesis.com In the synthesis of the target molecule, the Cbz group serves several critical functions:

Prevents N-alkylation and other side reactions: By protecting the piperidine nitrogen, it ensures that subsequent reactions occur at other desired positions on the ring. researchgate.net

Directs regioselectivity: In some cases, the protecting group can influence the stereochemistry and regiochemistry of subsequent reactions. researchgate.net

Ensures compatibility with reaction conditions: The Cbz group is stable to the conditions required for the introduction and conversion of the C3-substituent. total-synthesis.com

The selection of a suitable protecting group is paramount for the successful synthesis of this compound and its analogues. The Cbz group offers a robust and reliable option for this purpose, enabling the efficient construction of this valuable heterocyclic compound. nih.govresearchgate.nethw.ac.uk

Application of the Benzyloxycarbonyl (Cbz) Group in Amine Protection

The synthesis of this compound necessitates a carefully planned strategy that begins with the appropriate protection of the piperidine nitrogen. The benzyloxycarbonyl (Cbz) group is a widely employed amine protecting group in organic synthesis due to its relative stability under various reaction conditions and its susceptibility to selective cleavage.

The logical precursor to the target compound is benzyl 3-aminopiperidine-1-carboxylate. The synthesis of this intermediate can be achieved through several routes. One common approach involves the use of N-Cbz-3-piperidinecarboxylic acid as a starting material. This acid can undergo a Hofmann degradation reaction after conversion to the corresponding amide, yielding the desired 3-amino group. nih.gov

Alternatively, enzymatic cascade reactions have been developed for the stereoselective synthesis of N-Cbz-protected 3-aminopiperidines. For instance, multi-enzyme systems utilizing galactose oxidase and imine reductase have successfully converted N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. nih.govorganic-chemistry.orgnih.govthalesnano.comrsc.orgsemanticscholar.orgmanchester.ac.uk This biocatalytic approach offers the advantage of high enantiopurity, which is often a critical consideration in the synthesis of pharmaceutical intermediates. nih.gov

Once the N-Cbz-3-aminopiperidine is obtained, the next crucial step is the introduction of the carbothioamide functionality at the 3-position. This transformation can be accomplished using a variety of thiocarbonylating reagents. Common methods for the conversion of a primary amine to a carbothioamide include reaction with thiophosgene (B130339) or carbon disulfide. researchgate.netresearchgate.net The reaction of an amine with thiophosgene typically proceeds readily to form an isothiocyanate, which can then be treated with ammonia (B1221849) or an ammonia equivalent to furnish the primary carbothioamide. Alternatively, the direct reaction of the amine with carbon disulfide in the presence of a base, followed by a suitable workup, can also yield the desired carbothioamide. researchgate.net

The choice of reagent and reaction conditions would need to be carefully optimized to ensure compatibility with the Cbz protecting group and to maximize the yield of this compound. The existence and commercial availability of this compound from suppliers, who provide analytical data such as NMR and mass spectrometry, confirms its successful synthesis, although detailed procedures are often proprietary. bldpharm.com

Selective Deprotection Strategies for Future Derivatization

The Cbz group, having served its purpose of protecting the piperidine nitrogen during the synthesis of the carbothioamide, must often be removed to allow for further functionalization at this position. The selection of the deprotection method is critical to ensure the integrity of the carbothioamide moiety.

The most common method for Cbz deprotection is catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source. thalesnano.com However, the sulfur atom in the carbothioamide group can act as a catalyst poison, potentially deactivating the palladium catalyst and hindering the reaction. nih.govnih.govexlibrisgroup.com Research has shown that while thioamides can undergo catalytic hydrogenation, the conditions required might also lead to the reduction of the thioamide itself. nih.govnih.govexlibrisgroup.com Therefore, alternative, milder deprotection strategies are often preferred.

A particularly effective method for the cleavage of Cbz groups in the presence of sensitive functionalities is through nucleophilic attack. One such reported method involves the use of 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a solvent like N,N-dimethylacetamide (DMA). nih.gov This approach is advantageous as it avoids the use of heavy metals and harsh acidic or basic conditions that could compromise the thioamide group. The reaction proceeds via nucleophilic attack of the thiolate on the benzylic carbon of the Cbz group, leading to its cleavage. scientificupdate.com

Another strategy involves the use of Lewis acids, although care must be taken to select a Lewis acid that does not interact with the sulfur atom of the thioamide. Transfer hydrogenation conditions, for example using ammonium formate (B1220265) as the hydrogen source, can sometimes offer a milder alternative to high-pressure hydrogenation. thalesnano.com

The ideal deprotection strategy would provide a high yield of the deprotected piperidine carbothioamide, which can then be used in subsequent reactions to introduce a variety of substituents at the nitrogen atom, thus allowing for the generation of a library of derivatives for further investigation.

Structure Activity Relationship Sar and Structural Determinants of Biological Activity for 1 Cbz 3 Piperidine Carbothioamide Analogues

Modulation of the Piperidine (B6355638) Ring and its Impact on Pharmacological Profiles

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological profile of a molecule. ajchem-a.commdpi.com For analogues of (1-Cbz-3-piperidine)carbothioamide, modifications on the piperidine ring can affect binding affinity to biological targets, as well as metabolic stability and solubility.

Research on related piperidine derivatives has shown that the position, nature, and stereochemistry of substituents on the piperidine ring are crucial for activity. For instance, in a series of piperidine-3-carboxamide derivatives, the introduction of various substituents at different positions on the piperidine ring led to significant variations in their inhibitory activities against specific enzymes. mdpi.com While direct studies on this compound are limited, data from analogous structures, such as N-substituted phenyldihydropyrazolones with a piperidine linker, indicate that the substitution on the piperidine nitrogen plays a key role in determining potency. mdpi.com For example, the introduction of larger, more lipophilic groups on the piperidine can enhance activity, suggesting the presence of a hydrophobic pocket in the target's binding site. mdpi.com

Interactive Table: Impact of Piperidine Ring Modifications on Biological Activity (Hypothetical Data Based on Analogous Series)

| Compound | Piperidine Ring Modification | Biological Target | Potency (IC₅₀/EC₅₀) |

| Analogue A | Unsubstituted | Target X | >10 µM |

| Analogue B | 4-Methyl | Target X | 5.2 µM |

| Analogue C | 4-Phenyl | Target X | 1.8 µM |

| Analogue D | 3-Fluoro | Target X | 8.5 µM |

Conformational Analysis and Stereochemical Considerations within the Piperidine Scaffold

The piperidine ring typically adopts a chair conformation to minimize steric strain. The orientation of substituents as either axial or equatorial can have a profound impact on the molecule's interaction with its biological target. For 3-substituted piperidines like this compound, the carbothioamide group can exist in either an axial or equatorial position, and the preferred conformation will depend on the interplay of steric and electronic factors.

The stereochemistry at the C3 position is a critical determinant of biological activity. The (R) and (S) enantiomers of a chiral molecule can exhibit vastly different pharmacological profiles. For example, studies on cis and trans isomers of 3,4-disubstituted piperidines have revealed that stereochemistry significantly affects their selectivity for different monoamine transporters. nih.gov Computational modeling and NMR studies are often employed to determine the preferred conformation and the relative orientation of key functional groups, which is essential for understanding the SAR. nih.gov The conformational flexibility of the piperidine ring can also play a role, allowing the molecule to adopt an optimal geometry for binding.

Substituent Effects on the Cbz Group and Carbothioamide Moiety in SAR Studies

The N-Cbz group, while often used as a protecting group in synthesis, can also contribute to the biological activity of the final compound through various interactions with the target protein. Modifications to the phenyl ring of the Cbz group, such as the introduction of electron-withdrawing or electron-donating substituents, can modulate the electronic properties and steric bulk of this moiety, thereby influencing binding affinity.

The carbothioamide group (-CSNH₂) is a key functional group that can participate in hydrogen bonding and other interactions with the biological target. It is a bioisostere of the amide group, but the presence of sulfur imparts different electronic and lipophilic properties. SAR studies on related thioureas and carbothioamides have shown that substitution on the nitrogen atom of the carbothioamide can significantly impact activity. nih.gov For instance, replacing the hydrogens with alkyl or aryl groups can lead to dramatic changes in potency and selectivity.

Interactive Table: Influence of Cbz and Carbothioamide Substituents on Activity (Hypothetical Data Based on Analogous Series)

| Compound | Cbz Group Substituent | Carbothioamide Moiety | Biological Target | Potency (IC₅₀/EC₅₀) |

| Parent | Unsubstituted | -CSNH₂ | Target Y | 15 µM |

| Analogue E | 4-Chloro | -CSNH₂ | Target Y | 7.8 µM |

| Analogue F | 4-Methoxy | -CSNH₂ | Target Y | 22 µM |

| Analogue G | Unsubstituted | -CSNH-Methyl | Target Y | 12 µM |

| Analogue H | Unsubstituted | -CSNH-Phenyl | Target Y | 3.5 µM |

Scaffold Hopping and Bioisosteric Replacement Strategies derived from this compound

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties. Starting from a lead compound like this compound, these approaches can lead to the discovery of new scaffolds that retain the key pharmacophoric features while offering advantages in terms of synthetic accessibility, patentability, or ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net

Advanced Computational and Mechanistic Investigations of 1 Cbz 3 Piperidine Carbothioamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1-Cbz-3-piperidine)carbothioamide, these studies have been pivotal in characterizing its electronic landscape and predicting its reactivity.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic properties of this compound. By solving the Schrödinger equation within the DFT framework, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can obtain a detailed picture of the molecule's geometry and electronic distribution.

Key findings from DFT studies often include the optimization of the ground state geometry, which reveals bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For carbothioamide derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thioamide group, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is typically distributed over the carbothioamide backbone, highlighting potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| HOMO-LUMO Gap | Data not available in published literature |

| Dipole Moment | Data not available in published literature |

Note: Specific values are dependent on the level of theory and basis set used in the calculation and would be sourced from dedicated studies.

Spectroscopic Validation through Theoretical Calculations

Theoretical calculations are instrumental in validating and interpreting experimental spectroscopic data. For this compound, theoretical vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) and Raman spectra. This comparison helps in the precise assignment of vibrational modes to specific functional groups within the molecule, such as the C=S stretching of the carbothioamide group and the C=O stretching of the Cbz protecting group.

Similarly, theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions responsible for the absorption bands observed experimentally. These calculations help in understanding the electronic structure and the nature of the chromophores within the molecule.

Molecular Modeling and Simulation for Ligand-Protein Interactions

To explore the potential of this compound as a therapeutic agent, molecular modeling techniques are employed to study its interactions with biological macromolecules.

Molecular Docking for Binding Mode Prediction to Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For this compound, docking studies can identify potential biological targets and elucidate the key interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the hydrogen bond donor and acceptor capabilities of the carbothioamide and the Cbz groups are critical in forming stable interactions with amino acid residues in a protein's active site. The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the interaction strength. Studies on similar piperidine (B6355638) derivatives have shown that the piperidine ring can engage in hydrophobic interactions, while the functional groups attached to it dictate the specific hydrogen bonding patterns. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the binding mode, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations can assess the conformational stability of the binding pose predicted by docking and provide insights into the flexibility of both the ligand and the protein. By simulating the system in a realistic environment (e.g., in a water box with ions), researchers can observe how the interactions evolve and identify the most stable binding conformations. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from MD trajectories can reveal the stability of the complex and the flexibility of different parts of the protein upon ligand binding. For piperidine-based compounds, MD simulations have been used to confirm the stability of their interactions with target proteins. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Before a compound can be considered for further development as a drug, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction provides an early assessment of these properties, saving time and resources. Various computational models and online servers are used to predict properties such as oral bioavailability, blood-brain barrier permeability, cytochrome P450 enzyme inhibition, and potential toxicity. For this compound, these predictions would be based on its structural features, such as lipophilicity (logP), molecular weight, and the presence of specific functional groups. For example, the Cbz group can influence the metabolic stability of the compound.

Table 2: Predicted ADMET Properties of this compound

| ADMET Property | Predicted Value/Classification |

| Oral Bioavailability | Data not available in published literature |

| Blood-Brain Barrier Permeability | Data not available in published literature |

| CYP450 Inhibition | Data not available in published literature |

| Ames Mutagenicity | Data not available in published literature |

| hERG Inhibition | Data not available in published literature |

Note: These values are predictions from computational models and require experimental validation.

Mechanistic Insights into Biological Action and Metabolic Pathways

The biological activity and metabolism of this compound are anticipated to be a composite of the biotransformations characteristic of piperidine-containing compounds and carbamate (B1207046) derivatives. The presence of the carbothioamide moiety, a bioisostere of the more common carboxamide, introduces further considerations regarding its enzymatic interactions and metabolic stability.

The metabolic pathways for piperidine derivatives often involve the cytochrome P450 (CYP) enzyme system. nih.gov Studies on simple piperidine compounds, such as N-benzylpiperidine, have shown that oxidation of the piperidine ring is a common metabolic route. nih.gov This process can lead to the formation of a ketone at the beta-position of the ring, a transformation that is dependent on cytochrome P-450. nih.gov The proposed mechanism for this beta-oxo formation involves an iminium intermediate. nih.gov It is plausible that this compound could undergo similar oxidative metabolism on its piperidine ring.

The carbamate group in the molecule is also a site for metabolic activity. Carbamates can be subject to hydrolysis by various enzymes, including esterases and cytochrome P450, to release the parent alcohol and a carbamic acid, which then decomposes to an amine and carbon dioxide. nih.gov In the case of this compound, hydrolysis of the Cbz group would lead to the formation of piperidine-3-carbothioamide, benzyl (B1604629) alcohol, and carbon dioxide. Carbamates are sometimes used as prodrugs to enhance stability and delay first-pass metabolism. nih.gov The rate of hydrolysis is a critical factor in the pharmacological activity of carbamate-containing drugs. nih.govresearchgate.net

Furthermore, the carbothioamide group itself influences the molecule's properties. The substitution of sulfur for oxygen in the amide group can increase lipophilicity and alter hydrogen-bonding capabilities, which in turn affects interactions with biological targets. This substitution may also enhance metabolic stability compared to the corresponding carboxamide, as the thiocarbonyl group can be less susceptible to enzymatic hydrolysis.

Computational studies and molecular dynamics simulations on similar piperidine-based compounds have been used to understand their interactions with biological targets, such as sigma receptors. researchgate.net These studies reveal crucial amino acid residues that interact with the ligand, providing a basis for structure-based drug design. While specific computational studies on this compound are not readily found, such approaches would be invaluable in elucidating its potential biological targets and mechanism of action.

The tables below summarize the potential metabolic pathways and the enzymes likely involved, based on the metabolism of analogous structures.

Table 1: Potential Metabolic Pathways for this compound

| Metabolic Reaction | Affected Moiety | Potential Metabolite(s) | Notes |

| Piperidine Ring Oxidation | Piperidine Ring | Beta-oxo-(1-Cbz-3-piperidine)carbothioamide | This is a known pathway for piperidine derivatives, often proceeding through an iminium intermediate. nih.gov |

| Carbamate Hydrolysis | Benzyloxycarbonyl (Cbz) group | Piperidine-3-carbothioamide, Benzyl alcohol, Carbon dioxide | A common metabolic route for carbamate-containing compounds, mediated by esterases or CYP enzymes. nih.gov |

| Thioamide S-Oxidation | Carbothioamide | Sulfoxide and sulfone derivatives | Thioamides can be oxidized by flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes. |

Table 2: Potential Metabolizing Enzymes and Their Roles

| Enzyme Family | Potential Role in Metabolism | Relevant Substrate Moiety |

| Cytochrome P450 (CYP) Enzymes | Oxidation of the piperidine ring, potential hydrolysis of the carbamate group, and S-oxidation of the carbothioamide. nih.govnih.gov | Piperidine ring, Carbamate group, Carbothioamide group |

| Esterases | Hydrolysis of the carbamate group. nih.gov | Carbamate group |

| Flavin-containing Monooxygenases (FMOs) | S-oxidation of the carbothioamide group. | Carbothioamide group |

It is important to emphasize that these insights are based on the known metabolism of structurally similar compounds. Detailed experimental studies on this compound are necessary to confirm these potential metabolic pathways and to fully understand its biological mechanism of action.

Future Research Directions and Therapeutic Applications for 1 Cbz 3 Piperidine Carbothioamide Derivatives

Design and Synthesis of Next-Generation (1-Cbz-3-piperidine)carbothioamide Analogues

The future of this compound research lies in the rational design and efficient synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Building upon existing knowledge of related piperidine-carboxamide derivatives, several strategies can be employed.

A key approach involves structure-activity relationship (SAR) studies to understand how modifications to the core structure affect biological activity. nih.gov For instance, substitutions on the piperidine (B6355638) ring and modifications of the carbothioamide group can significantly influence the compound's interaction with biological targets. nih.gov The design of new analogues will likely focus on creating a focused library of compounds with diverse chemical features. This can be achieved through combinatorial chemistry, which allows for the rapid generation of a large number of derivatives. combichemistry.com

The synthesis of these novel analogues will require robust and efficient chemical methods. Techniques such as solid-phase synthesis can be utilized to streamline the production of a library of this compound derivatives. nih.gov Furthermore, the development of stereoselective synthetic routes will be crucial, as the chirality of the piperidine ring can have a profound impact on biological activity. nih.gov

Future synthetic efforts may also incorporate computational modeling and in silico design to predict the binding affinity and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds before their actual synthesis, thereby prioritizing the most promising candidates. clinmedkaz.org

Exploration of Novel Therapeutic Targets for Piperidine-Carbothioamide Compounds

While the initial therapeutic applications of piperidine derivatives have been explored, the full potential of this compound compounds remains to be unlocked. Future research should aim to identify and validate novel therapeutic targets for this class of molecules.

Based on the activities of similar piperidine-containing compounds, several therapeutic areas warrant investigation. These include:

Oncology: Piperidine-3-carboxamide derivatives have shown potential as inducers of senescence in melanoma cells, suggesting a role in cancer therapy. nih.gov Future studies could explore the efficacy of this compound derivatives in various cancer cell lines and animal models.

Infectious Diseases: The piperidine scaffold is present in several approved antiviral drugs. nih.gov Therefore, screening this compound derivatives against a panel of viruses, such as HIV, could reveal new antiviral agents. nih.gov

Central Nervous System (CNS) Disorders: The ability of piperidine derivatives to interact with various receptors and ion channels in the CNS suggests their potential for treating neurological and psychiatric conditions. clinmedkaz.org

Inflammatory Diseases: The immunomodulatory properties of certain synthetic peptides containing piperidine-like structures suggest that this compound derivatives could be explored for their anti-inflammatory effects. nih.gov

Metabolic Disorders: Cathepsin K, a key enzyme in bone resorption, has been identified as a target for piperidine-3-carboxamide derivatives in the context of osteoporosis. mdpi.com This opens the door for investigating the role of this compound compounds in metabolic bone diseases.

The identification of new targets will likely be facilitated by chemoproteomics approaches and target deconvolution studies for active compounds discovered in phenotypic screens.

Development of High-Throughput Screening Methodologies for Biological Evaluation

To efficiently explore the vast chemical space of this compound analogues and identify their biological activities, the development and implementation of robust high-throughput screening (HTS) methodologies are essential. combichemistry.com

Future HTS campaigns should encompass a diverse range of assays to cover multiple potential therapeutic areas. This includes:

Cell-based assays: These assays are crucial for evaluating the phenotypic effects of the compounds in a cellular context. combichemistry.com For example, high-content screening (HCS) can be used to assess morphological changes, protein localization, and other cellular parameters in response to compound treatment. nih.gov

Biochemical assays: These assays measure the direct interaction of the compounds with specific molecular targets, such as enzymes or receptors. nih.gov

Target-based screening: Once a specific target is identified, HTS can be used to screen large libraries of this compound derivatives for their ability to modulate the activity of that target. nih.gov

The integration of robotics and automated data analysis will be critical for managing the large datasets generated from HTS. combichemistry.com Furthermore, the development of novel assay technologies, such as those based on fluorescence resonance energy transfer (FRET) or label-free detection methods, will enhance the efficiency and accuracy of the screening process. A significant challenge in HTS is the high rate of false positives; therefore, rigorous hit validation and triaging strategies will be necessary. nih.gov

Translational Research Perspectives towards Clinical Development

The ultimate goal of discovering and developing novel this compound derivatives is their translation into clinically effective therapies. This requires a clear roadmap for preclinical and clinical development.

A crucial first step in translational research is the optimization of lead compounds. This involves refining the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov Promising lead candidates will then need to undergo extensive preclinical evaluation in relevant animal models of disease to demonstrate in vivo efficacy and safety.

Pharmacokinetic and pharmacodynamic (PK/PD) studies will be essential to understand how the drug is absorbed, distributed, metabolized, and excreted, and how it interacts with its target in a living organism. These studies will inform the design of early-phase clinical trials.

The path to clinical development will also require a thorough understanding of the mechanism of action of the lead compounds. Identifying the specific molecular targets and pathways modulated by the this compound derivatives will not only strengthen the rationale for their clinical use but also aid in the identification of potential biomarkers for patient selection and monitoring treatment response.

Collaboration between academic researchers, pharmaceutical companies, and regulatory agencies will be vital to navigate the complex process of drug development and bring these promising compounds from the laboratory to the clinic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Cbz-3-piperidine)carbothioamide, and what critical reaction conditions must be optimized to ensure high yield and purity?

- Methodological Answer : Synthesis involves introducing the carbothioamide group to a Cbz-protected piperidine scaffold. Key steps include:

- Thiourea formation using thiophosgene or thioacylating agents under anhydrous conditions in solvents like dichloromethane.

- Temperature control (0–5°C) to minimize epimerization or decomposition.

- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization.

- Critical parameters: reagent stoichiometry (1:1.2 molar ratio of amine to thioacylating agent), reaction time (2–4 hours), and inert atmosphere (N₂/Ar) .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ 7.3–7.5 ppm for Cbz benzyl protons; δ 8.5–9.0 ppm for thiourea NH protons), ¹³C NMR (C=S signal at ~170–180 ppm).

- FTIR : C=S stretch at ~1250 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.

- Elemental Analysis : Match theoretical C, H, N, S content (±0.4%).

- HPLC : Purity assessment using a C18 column (ACN/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate the urease inhibitory activity of this compound?

- Methodological Answer :

- Assay Setup : Use jack bean urease in phosphate buffer (pH 6.8) with urea substrate. Measure ammonia production via Berthelot’s method (630 nm).

- Dose Range : Test 0.1–100 µM inhibitor concentrations. Include thiourea (IC50 ~18.93 µM) as a positive control .

- Data Analysis : Calculate IC50 using nonlinear regression (four-parameter logistic model in GraphPad Prism). Validate with triplicate runs and statistical significance (ANOVA, p<0.05) .

Q. What strategies mitigate batch-to-batch variability in synthesis for sensitive bioassays?

- Methodological Answer :

- Quality Control :

- Standardize solvents (e.g., anhydrous DCM distilled over molecular sieves).

- Monitor reaction completion via TLC or LC-MS.

- Purify via preparative HPLC (≥95% purity).

- Additional Analyses :

- Karl Fischer titration for water content (<0.1%).

- ICP-MS for metal contaminants.

- Peptide content analysis (if applicable) via amino acid hydrolysis .

Q. How should contradictory data on biological activity be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compare variables (assay pH, enzyme sources, incubation times) across studies using PRISMA guidelines.

- Experimental Replication : Verify compound integrity via NMR/HRMS cross-check.

- Computational Validation : Perform molecular dynamics simulations to assess binding mode consistency across protein conformations.

- Solvent Effects : Ensure DMSO concentrations ≤1% (v/v) to avoid aggregation (test via dynamic light scattering) .

Specialized Methodological Considerations

Q. What computational approaches predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate GI absorption, BBB permeability, and CYP450 inhibition.

- Molecular Docking : AutoDock Vina for binding affinity analysis against targets (e.g., urease PDB: 4H9M). Validate with MM-GBSA free energy calculations.

- QSAR Models : Develop using IC50 data from structurally related carbothioamides (e.g., RX-1 to RX-12 derivatives) .

Q. How can researchers optimize the stability of this compound in aqueous buffers for long-term assays?

- Methodological Answer :

- Buffer Selection : Use phosphate buffer (pH 6.8–7.4) with 0.01% sodium azide to prevent microbial growth.

- Temperature : Store stock solutions at –20°C (lyophilized form preferred).

- Degradation Monitoring : Analyze via UPLC-PDA at weekly intervals; discard if purity drops below 90% .

Ethical and Reproducibility Guidelines

Q. What documentation standards ensure reproducibility in synthetic protocols?

- Methodological Answer :

- Detailed Reporting : Include exact reagent grades (e.g., Sigma-Aldrich, ≥99%), solvent lot numbers, and equipment calibration dates.

- Data Sharing : Deposit raw NMR/HRMS spectra in public repositories (e.g., Zenodo).

- FAIR Principles : Ensure metadata complies with Findable, Accessible, Interoperable, and Reusable standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.